molecular formula C12H4F3NO3 B11852294 7-(Trifluoromethyl)furo[3,4-b]quinoline-1,3-dione CAS No. 92513-62-7

7-(Trifluoromethyl)furo[3,4-b]quinoline-1,3-dione

Cat. No.: B11852294
CAS No.: 92513-62-7
M. Wt: 267.16 g/mol
InChI Key: SUZHZBZNFJLMBK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)furo[3,4-b]quinoline-1,3-dione typically involves cyclization and cycloaddition reactions. One common method includes the use of tetronic acid as a precursor in multicomponent reactions (MCRs) . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired quinoline structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)furo[3,4-b]quinoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a variety of new functional groups .

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)furo[3,4-b]quinoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity . This interaction can lead to various biological effects, including enzyme inhibition and antimicrobial activity .

Properties

CAS No.

92513-62-7

Molecular Formula

C12H4F3NO3

Molecular Weight

267.16 g/mol

IUPAC Name

7-(trifluoromethyl)furo[3,4-b]quinoline-1,3-dione

InChI

InChI=1S/C12H4F3NO3/c13-12(14,15)6-1-2-8-5(3-6)4-7-9(16-8)11(18)19-10(7)17/h1-4H

InChI Key

SUZHZBZNFJLMBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(C=C2C=C1C(F)(F)F)C(=O)OC3=O

Origin of Product

United States

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